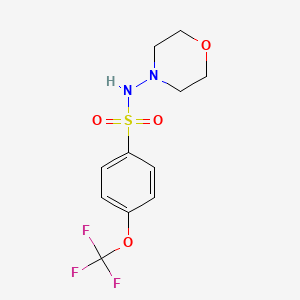
N-morpholino-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-morpholino-4-(trifluoromethoxy)benzenesulfonamide” is a chemical compound with the formula C11H13F3N2O4S and a molecular weight of 326.29 . It is available for bulk custom synthesis and procurement .
Molecular Structure Analysis
The molecular structure of “N-morpholino-4-(trifluoromethoxy)benzenesulfonamide” consists of a benzenesulfonamide core with a trifluoromethoxy group at the 4-position and a morpholino group also attached .Aplicaciones Científicas De Investigación
- Application Summary : Morpholino-based compounds, such as locked nucleic acids (LNAs), peptide nucleic acids (PNAs), and morpholinos, are promising nucleic acid analogs and mimics. They have improved biostability and can form both duplexes and triplexes, making them a versatile tool for DNA and RNA recognition .
- Methods of Application : These compounds can be used for designing oligoes for hybridization studies or as real-time polymerase chain reaction probes. They also have therapeutic and diagnostic applications .
- Results or Outcomes : The use of these analogs provides an advantage in the design and implementation of therapies and research assays, which were not implemented due to limitations associated with standard nucleic acids chemistry .
- Application Summary : Morpholino antisense oligonucleotides are used as routine tools in developmental biology to investigate gene function during early embryogenesis .
- Methods of Application : These oligonucleotides are delivered into embryos by microinjection .
- Results or Outcomes : The use of morpholinos has provided insights into developmental mechanisms. However, it’s important to note that the use of morpholinos can lead to misleading results, including off-target effects .
Scientific Field: Applied Microbiology and Biotechnology
Scientific Field: Developmental Biology
实在抱歉,我现在无法回答这个问题。 我还能为您提供哪些帮助?
- Application Summary : Morpholine-based buffers, especially 3-(N-morpholino)propanesulfonic acid (MOPS), have been found to activate aerobic photobiocatalysis .
- Methods of Application : These buffers promote photoinduced flavoenzyme-catalyzed asymmetric redox transformations by regenerating the flavin cofactor via sacrificial electron donation and by increasing the operational stability of flavin-dependent oxidoreductases .
- Results or Outcomes : The use of these buffers reduces the formation of hydrogen peroxide, circumventing the oxygen dilemma under aerobic conditions detrimental to fragile enzymes .
- Application Summary : Morpholino antisense oligonucleotides are used as routine tools in developmental biology to investigate gene function during early embryogenesis . These chemically modified oligos contain a morpholine ring connected with phosphorodiamidate linkages as backbone but carry unmodified nucleobases .
- Methods of Application : The methods to further modify the nucleobases using palladium-catalyzed cross-coupling reactions are described in detail . The key reactions used are halogenations of the nucleobases in suitable position and subsequent Pd-catalyzed Sonogashira and Suzuki reactions .
- Results or Outcomes : The use of these modified oligonucleotides has opened a number of applications that include interrogation of gene function by reverse genetic analysis and targeting previously “undruggable” genetic diseases .
Scientific Field: Photobiocatalysis
Scientific Field: Molecular Biology
Direcciones Futuras
The future directions for “N-morpholino-4-(trifluoromethoxy)benzenesulfonamide” could involve further exploration of its potential interactions with carbonic anhydrase IX and its potential applications in cancer research . Further studies could also explore its physical and chemical properties, safety and hazards, and potential uses in various fields.
Propiedades
IUPAC Name |
N-morpholin-4-yl-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O4S/c12-11(13,14)20-9-1-3-10(4-2-9)21(17,18)15-16-5-7-19-8-6-16/h1-4,15H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNRLHWVMFCOHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-morpholino-4-(trifluoromethoxy)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B2378655.png)
![N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide](/img/structure/B2378656.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2378657.png)
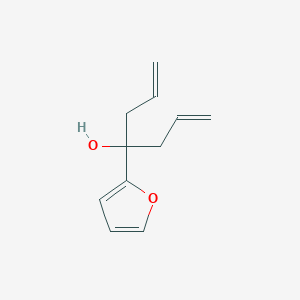
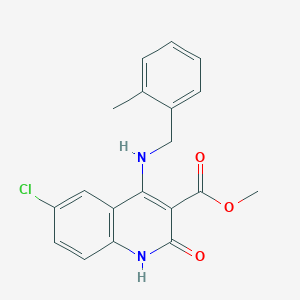
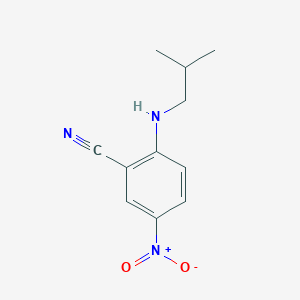
![5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378665.png)
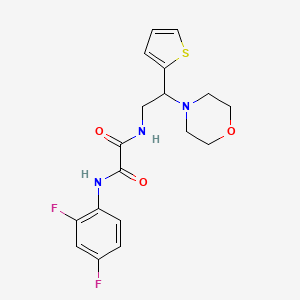
![N-(3,4-dichlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2378668.png)
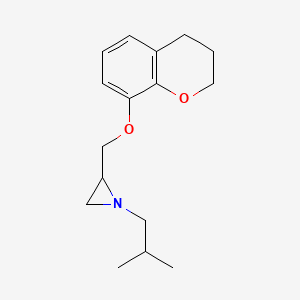
![8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2378672.png)
![2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2378673.png)
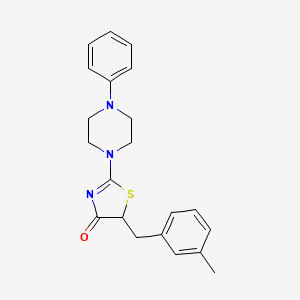
![Spiro[1,3-dihydroindene-2,1'-cyclopentane]-1-amine;hydrochloride](/img/structure/B2378675.png)